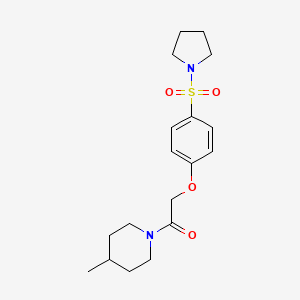
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the chemical class of indole-based cannabinoids. MPHP-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2. It has been found to have several potential applications in scientific research, particularly in the study of the endocannabinoid system and its effects on the body.
Mecanismo De Acción
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone leads to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects:
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been found to have several biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of several diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is its potential for abuse and dependence, which may limit its use in certain types of research.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research. One area of interest is the investigation of its effects on the endocannabinoid system in the context of disease states, such as chronic pain and neurodegenerative disorders. Another potential direction is the development of novel therapeutic agents based on the structure of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, which may have improved efficacy and safety profiles compared to existing cannabinoid-based drugs. Additionally, further research is needed to better understand the long-term effects of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone use on the body, particularly in the context of chronic use and abuse.
Métodos De Síntesis
The synthesis of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 1-(4-fluorobenzyl)-1H-pyrrole-2,5-dione in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone to produce 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in several scientific studies to investigate the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of several physiological processes, including pain sensation, appetite, and mood.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-8-12-19(13-9-15)18(21)14-24-16-4-6-17(7-5-16)25(22,23)20-10-2-3-11-20/h4-7,15H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLADAEYNJUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

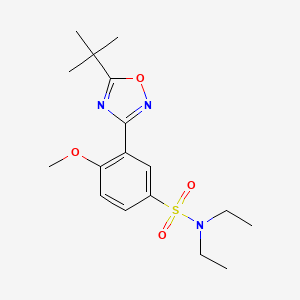
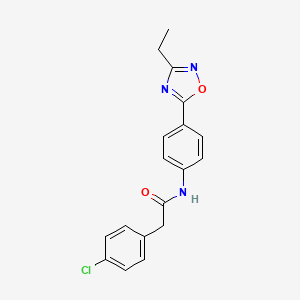


![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
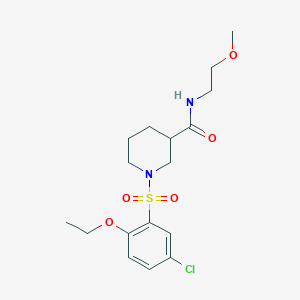

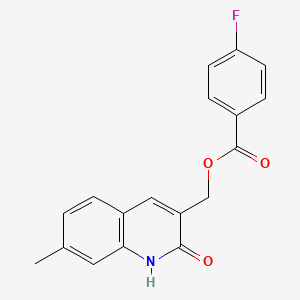
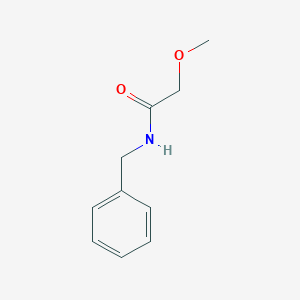

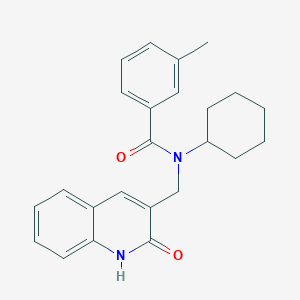
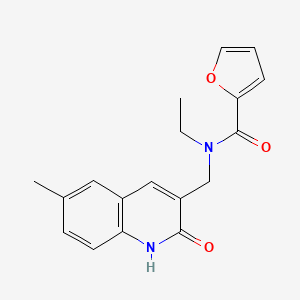
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
